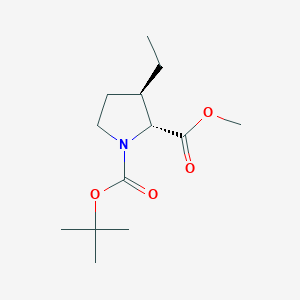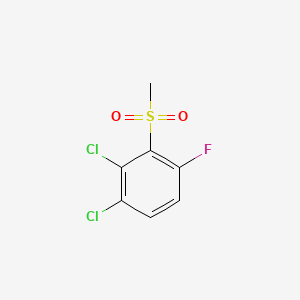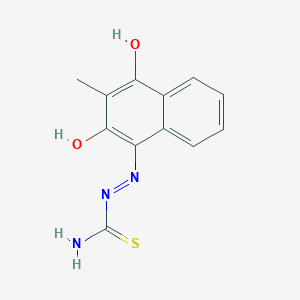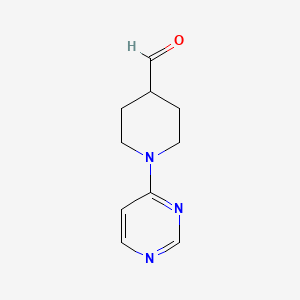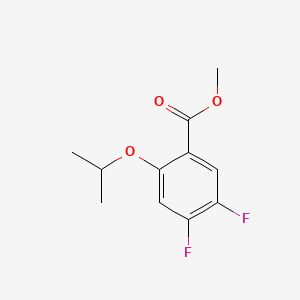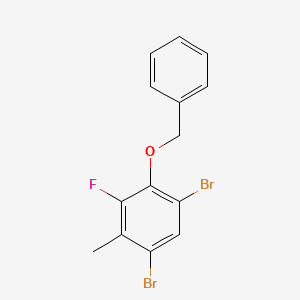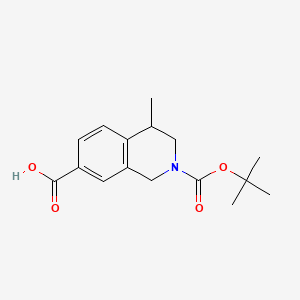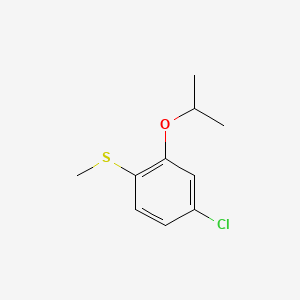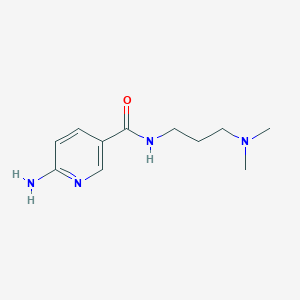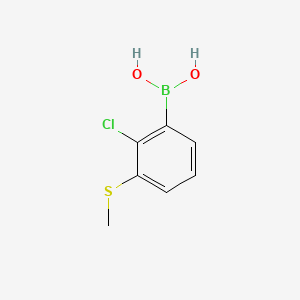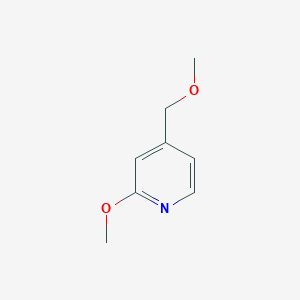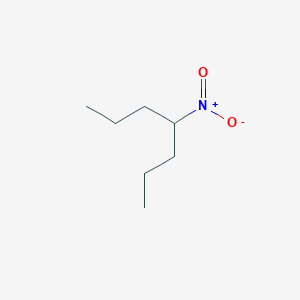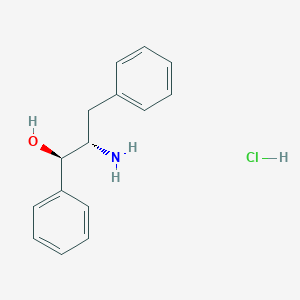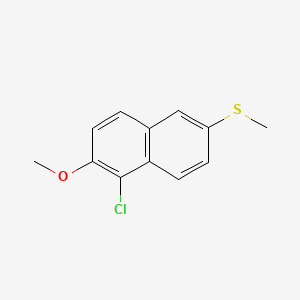
(5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane: is an organic compound with the molecular formula C12H11ClOS. This compound is characterized by the presence of a chloro group, a methoxy group, and a methylsulfane group attached to a naphthalene ring. It is a solid at room temperature and has a molecular weight of 238.73 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-6-methoxynaphthalene.
Reaction with Methylsulfanyl Reagent: The 5-chloro-6-methoxynaphthalene is reacted with a methylsulfanyl reagent under controlled conditions to introduce the methylsulfane group.
Industrial Production Methods: large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize by-products, followed by efficient purification processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane can undergo oxidation reactions, where the methylsulfane group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can also undergo reduction reactions, where the chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound can be used in biological studies to investigate the effects of chloro and methoxy groups on biological activity.
Medicine:
Pharmaceutical Research: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic applications.
Industry:
Mechanism of Action
The mechanism of action of (5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The chloro and methoxy groups may play a role in modulating the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
(5-Chloro-6-methoxynaphthalen-2-yl)(ethyl)sulfane: Similar structure but with an ethyl group instead of a methyl group.
(5-Chloro-6-methoxynaphthalen-2-yl)(methyl)ether: Similar structure but with an ether group instead of a sulfane group.
(5-Chloro-6-methoxynaphthalen-2-yl)(methyl)amine: Similar structure but with an amine group instead of a sulfane group.
Uniqueness:
Functional Groups: The presence of the methylsulfane group distinguishes (5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane from its analogs, potentially leading to different chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H11ClOS |
|---|---|
Molecular Weight |
238.73 g/mol |
IUPAC Name |
1-chloro-2-methoxy-6-methylsulfanylnaphthalene |
InChI |
InChI=1S/C12H11ClOS/c1-14-11-6-3-8-7-9(15-2)4-5-10(8)12(11)13/h3-7H,1-2H3 |
InChI Key |
NMZNRSZWNSYXKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)SC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


